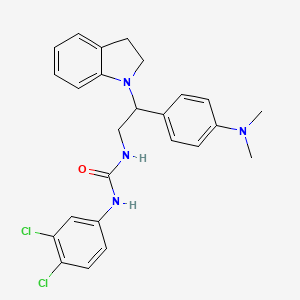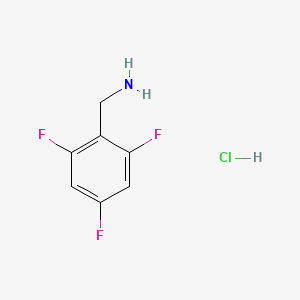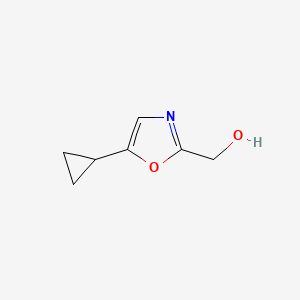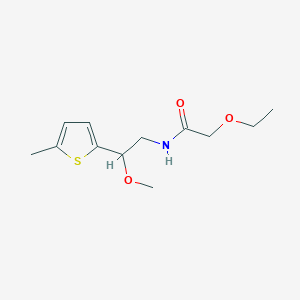
1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1999 and has since been used in various biochemical and physiological studies.
科学的研究の応用
Receptor Agonism
The discovery of nonpeptidic agonists for GPR14/urotensin-II receptor, such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954), highlights the potential of related compounds in receptor studies. These agonists offer a new avenue for pharmacological research and drug development, particularly in understanding receptor functions and signaling pathways. The selectivity and drug-like properties of these agonists make them valuable tools in scientific research, allowing for the exploration of receptor dynamics and potential therapeutic applications (Croston et al., 2002).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showcasing the chemical versatility of urea derivatives in industrial applications. These studies reveal that such compounds can effectively reduce corrosion through the formation of a protective layer on metal surfaces. The mechanism involves the adsorption of the molecules onto the surface, indicating the potential of urea derivatives in enhancing material longevity and integrity in corrosive environments (Mistry et al., 2011).
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26Cl2N4O/c1-30(2)20-10-7-18(8-11-20)24(31-14-13-17-5-3-4-6-23(17)31)16-28-25(32)29-19-9-12-21(26)22(27)15-19/h3-12,15,24H,13-14,16H2,1-2H3,(H2,28,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHEIOLVMCYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)

![4-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2663043.png)
![4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2663046.png)

![2-methyl-N-[3-methyl-2-(phenylcarbonyl)-1-benzofuran-5-yl]propanamide](/img/structure/B2663051.png)
![N,N-dimethyl-3-[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]benzene-1-sulfonamide](/img/structure/B2663052.png)
![1-(6-bromo-3-methyl-4-phenyl-1H-pyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B2663053.png)


![ethyl 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2663058.png)
![2-[(3-Amino-4-methylphenyl)formamido]acetamide](/img/structure/B2663059.png)
